Cas no 69628-75-7 (1-(1-Phenylethyl)piperazine)

1-(1-Phenylethyl)piperazine is a substituted piperazine derivative characterized by its phenyl-ethyl functional group attached to the piperazine ring. This structural motif imparts unique physicochemical properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound exhibits favorable stability and reactivity, enabling its use in the development of bioactive molecules, particularly in central nervous system (CNS) targeting agents. Its chiral center allows for enantioselective applications, enhancing its utility in asymmetric synthesis. The compound’s balanced lipophilicity and basicity contribute to its efficacy in medicinal chemistry applications, including the design of receptor modulators. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-(1-Phenylethyl)piperazine structure
1-(1-Phenylethyl)piperazine structure
Product Name:1-(1-Phenylethyl)piperazine
CAS No:69628-75-7
MF:C12H18N2
MW:190.284722805023
MDL:MFCD00040738
CID:511605
PubChem ID:2737134

1-(1-Phenylethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-Phenylethyl)piperazine
    • Piperazine,1-(1-phenylethyl)-
    • BB 0221280
    • 436099-96-6
    • FT-0648584
    • 773848-51-4
    • Piperazine, 1-(1-phenylethyl)-
    • Piperazine,1-(1-phenylethyl)-, hydrochloride (1:1)
    • AKOS016341369
    • A9797
    • 1-(alpha-methyl benzyl)-piperazine
    • FT-0706442
    • 4-Hexanoxylresorcinol
    • [1-(Piperazin-1-yl)ethyl]benzene
    • HMS1681K06
    • AKOS000300793
    • EINECS 274-057-7
    • MFCD00040738
    • 1-(1-Phenyl-ethyl)-piperazine
    • TS-02685
    • 69628-75-7
    • DTXSID50989730
    • 1-(1-phenylethyl)piperazine, AldrichCPR
    • A836571
    • 1-(1-phenylethyl)piperizine
    • NS00061972
    • FT-0604321
    • EN300-342306
    • PYBNQKSXWAIBKN-UHFFFAOYSA-N
    • FT-0604323
    • 1-(1-Phenylethyl)-piperazine
    • SCHEMBL42790
    • 1-[(1R)-Phenylethyl]piperazine
    • 1-(1-phenylethyl) piperizine
    • CS-0275232
    • DB-017022
    • DTXCID80893654
    • A10195
    • MDL: MFCD00040738
    • Inchi: InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3
    • InChI Key: PYBNQKSXWAIBKN-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=CC=C1)N2CCNCC2

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 15.3Ų
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Density: >1.006 g/mL at 20 °C(lit.)
  • Boiling Point: 276 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.5430(lit.)

1-(1-Phenylethyl)piperazine Security Information

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(CAS:69628-75-7)1-(1-Phenylethyl)piperazine
Order Number:A836571
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):1523.0
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1-(1-Phenylethyl)piperazine Related Literature

Additional information on 1-(1-Phenylethyl)piperazine

Chemical Profile of 1-(1-Phenylethyl)piperazine (CAS No: 69628-75-7)

1-(1-Phenylethyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 69628-75-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its structural and pharmacological properties, which make it a valuable scaffold for the development of novel therapeutic agents. The compound’s molecular structure, featuring a phenyl ring attached to a piperazine backbone, contributes to its unique chemical behavior and potential biological activities.

The< strong>1-(1-Phenylethyl)piperazine molecule exhibits a high degree of flexibility, which allows for diverse interactions with biological targets. This characteristic is particularly advantageous in drug design, where modulating molecular interactions can lead to enhanced efficacy and reduced side effects. Recent studies have highlighted the compound’s potential in modulating neurotransmitter systems, making it a candidate for investigating neurological disorders.

In the context of modern pharmacology, the< strong>1-(1-Phenylethyl)piperazine derivative has been explored for its role in affecting central nervous system (CNS) function. Preclinical research indicates that this compound may interact with serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and motor control. The precise modulation of these pathways holds promise for the development of treatments targeting conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of 1-(1-Phenylethyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired product with minimal byproducts. These techniques align with the industry’s push toward greener and more efficient synthetic processes.

One of the most compelling aspects of 1-(1-Phenylethyl)piperazine is its versatility as a pharmacophore. Researchers have demonstrated its utility in designing analogs with tailored properties by modifying substituents on the phenyl ring or the piperazine nitrogen. Such modifications can fine-tune binding affinity, metabolic stability, and pharmacokinetic profiles, which are critical factors in drug development.

The pharmacological profile of 1-(1-Phenylethyl)piperazine has been further elucidated through computational modeling and experimental validation. Molecular docking studies have provided insights into how the compound interacts with target proteins at an atomic level. These findings have been corroborated by in vitro assays, which measure binding affinity and functional effects on receptor activity. Such integrated approaches are essential for understanding the mechanisms of action and predicting potential therapeutic benefits.

In recent years, there has been growing interest in exploring 1-(1-Phenylethyl)piperazine as a component in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could overcome limitations associated with single-agent treatments. Preliminary data suggest that such combinations may enhance therapeutic outcomes while minimizing adverse effects.

The regulatory landscape for compounds like 1-(1-Phenylethyl)piperazine is shaped by guidelines that ensure safety and efficacy before clinical translation. Regulatory agencies require comprehensive preclinical data to support the progression from laboratory research to human trials. This stringent evaluation process ensures that only compounds with robust scientific backing advance to further stages of development.

The future directions for research on 1-(1-Phenylethyl)piperazine include exploring its potential in treating rare neurological disorders and refining delivery systems to optimize bioavailability. Advances in nanotechnology and targeted drug delivery have opened new avenues for enhancing the therapeutic potential of this compound. Additionally, investigating its role in disease models will provide further insights into its biological relevance.

In conclusion, 1-(1-Phenylethyl)piperazine (CAS No: 69628-75-7) represents a promising entity in pharmaceutical research due to its structural versatility and pharmacological properties. Its potential applications span across multiple therapeutic areas, particularly in neurological disorders. As research continues to uncover new insights into its mechanisms of action, this compound is poised to contribute significantly to the development of next-generation therapeutics.

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(CAS:69628-75-7)1-(1-Phenylethyl)piperazine
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Purity:99%
Quantity:1g
Price ($):1523.0
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